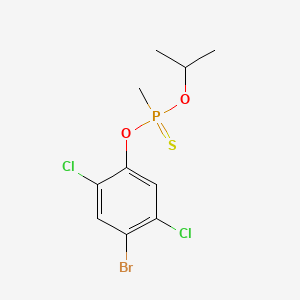
O-(2,5-Dichloro-4-bromophenyl) O-isopropyl methylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OMS989 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
OMS989 can be synthesized through several methods, including the direct reaction of hydrocarbons with mercury (II) salts. This process typically involves the use of electron-rich arenes, such as phenol, which undergo mercuration upon treatment with mercury (II) acetate. The reaction conditions often include the use of solvents like methanol and the presence of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of OMS989 involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
OMS989 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with OMS989 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
OMS989 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of OMS989 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
OMS989 can be compared with other similar compounds, such as methylmercury (II) cation and dimethylmercury. These compounds share some structural similarities but differ in their reactivity and applications .
Uniqueness
What sets OMS989 apart from these similar compounds is its unique stability and reactivity under various conditions. This makes it a versatile compound for use in a wide range of scientific and industrial applications .
Properties
CAS No. |
2720-18-5 |
|---|---|
Molecular Formula |
C10H12BrCl2O2PS |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12BrCl2O2PS/c1-6(2)14-16(3,17)15-10-5-8(12)7(11)4-9(10)13/h4-6H,1-3H3 |
InChI Key |
XELURNPXOIANMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(C)OC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



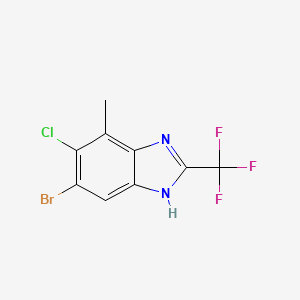
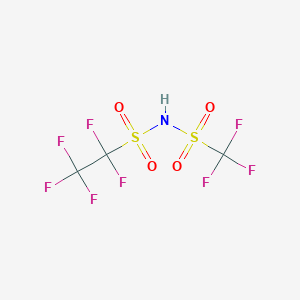
![1h-Imidazo[4,5-g]quinoline](/img/structure/B13781378.png)



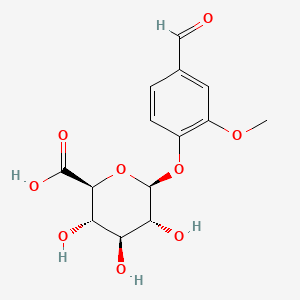
![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)
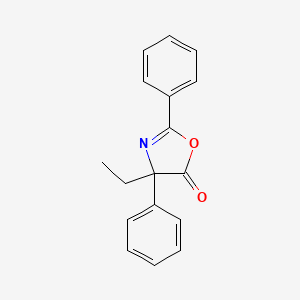
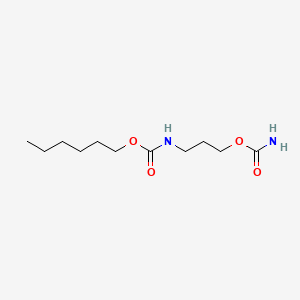
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
